molecular formula C10H7FO4 B132072 6-Fluoro-4-oxochroman-2-carboxylic acid CAS No. 105300-40-1

6-Fluoro-4-oxochroman-2-carboxylic acid

Cat. No. B132072
M. Wt: 210.16 g/mol
InChI Key: BWXXHZKFLLLJQP-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxochroman-2-carboxylic acid is a chemical compound that has been the subject of various research studies due to its potential applications in the field of medicinal chemistry. The compound is characterized by the presence of a fluorine atom at the 6th position of the chroman ring and a carboxylic acid group at the 2nd position. This structure is a key intermediate in the synthesis of various pharmacologically active compounds, including those with antibacterial properties .

Synthesis Analysis

The synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid and its derivatives has been explored through different synthetic routes. One approach involves starting from p-fluorophenol, which undergoes methylation, Friedel-Crafts reaction, and Michael addition to yield the desired product . Another method includes the synthesis of 6-fluoro-chroman-2-carboxamides using nebulic acid chloride with different amines in the presence of triethylamine and dichloroethane as solvent . Additionally, the compound has been synthesized as an intermediate for biologically active anticancer drugs . The synthesis of enantiomerically pure forms of the compound has also been achieved, which is important for the development of chiral drugs .

Molecular Structure Analysis

The molecular structure of 6-fluoro-4-oxochroman-2-carboxylic acid derivatives has been elucidated using various analytical techniques such as IR, 1H NMR, and CHN analysis . X-ray crystallography has been employed to determine the structure of related compounds, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 6-fluoro-4-oxochroman-2-carboxylic acid derivatives has been explored in the context of developing new antibacterial agents. These compounds have been shown to exhibit potent inhibitory activity against various pathogenic strains, indicating their potential as antimicrobial agents . Additionally, some derivatives have been found to exhibit excellent antibacterial activity and potent inhibitory activity against bacterial DNA topoisomerase IV .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-4-oxochroman-2-carboxylic acid derivatives are influenced by the presence of the fluorine atom and the carboxylic acid group. These groups affect the acidity, lipophilicity, and overall reactivity of the compound, which are important parameters in drug design. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of pharmaceuticals .

Scientific Research Applications

Environmental Impact and Alternatives

Fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), are noted for their persistence in the environment and potential health risks. The search for safer fluorinated alternatives is ongoing, with over 20 new substances identified for applications ranging from manufacturing to consumer products. These alternatives are under scrutiny for their safety profiles and environmental impact, highlighting the critical need for further research and risk assessment (Wang et al., 2013).

Microbial Degradation

Understanding the microbial degradation of polyfluoroalkyl chemicals is crucial for evaluating the environmental fate of these substances. Research has focused on biodegradability studies using microbial cultures, soil, and sediment, aiming to bridge knowledge gaps and improve environmental monitoring and ecotoxicological assessment of fluorinated compounds (Liu & Mejia Avendaño, 2013).

Chemosensors Development

Fluorinated compounds play a significant role in the development of chemosensors for detecting a variety of analytes, including metal ions and neutral molecules. The unique properties of these compounds contribute to high selectivity and sensitivity in chemosensor applications, underscoring their importance in analytical chemistry (Roy, 2021).

Biocatalyst Inhibition

The study of carboxylic acids, including fluorinated variants, has revealed their inhibitory effects on microbes used in the production of biorenewable chemicals. Insights into the mechanisms of inhibition by carboxylic acids can guide metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe et al., 2013).

Fluorous Porphyrinoids Applications

Fluorinated porphyrinoids have been explored for their applications in medicine and materials science, leveraging their tunable properties and increased stability. These compounds show promise in sensors, photonic devices, solar cells, biomedical imaging, theranostics, and catalysts, highlighting the versatile applications of fluorinated materials (Aggarwal et al., 2021).

Future Directions

The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat, which shows strong inhibition to aldose reductases to cure incurable complications of diabetes . This suggests potential future directions in the development of treatments for diabetes-related complications .

properties

IUPAC Name

6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXXHZKFLLLJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380991
Record name 6-Fluoro-4-oxochroman-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-oxochroman-2-carboxylic acid

CAS RN

105300-40-1
Record name 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105300-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-oxochroman-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium bicarbonate (2.10 g, 25.0 mmol) was added to a suspension of (E)-4-(5-fluoro-2-hydroxyphenyl)-4-oxo-2-butenoic acid (5.00 g, 23.8 mmol) (obtained through the process as described in Example 22) in 200 ml of distilled water and the mixture was refluxed for 10 minutes. After cooling, the reaction mixture was acidified to pH 1.0 with concentrated hydrochloric acid and then extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and evaporated in vacuo to give crude crystals which were recrystallized from the mixture of water and methanol to give 4.60 g (92.1%) of the subject desired compound as colorless crystals.
Quantity
2.1 g
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reactant
Reaction Step One
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5 g
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reactant
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0 (± 1) mol
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Quantity
200 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carbonitrile (78.3 g, 0.41 mol)(obtained through the process as described in said Item (c) in 760 ml of concentrated hydrochloric acid was heated at reflux temperature for 50 minutes. After cooling the reaction solution, 700 ml of water and 1 liter of ethyl acetate were added to carry out an extraction. Resulting organic layer was evaporated in vacuo to dryness. To the residue, 700 ml of saturated sodium biscarbonate was added and stirred for 30 minutes. The aqueous basic solution was washed with 500 ml of ethyl acetate, acidified with 6N-hydrochloric acid and extracted with 1 liter of ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to give 76.9 g (89.3%) of the desired compound.
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700 mL
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1 L
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760 mL
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Yield
89.3%

Synthesis routes and methods III

Procedure details

(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane (120 mg, 0.0240 mmol) was added to a solution of dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I) (59.2 mg, 0.0120 mmol) in dry benzene (0.5 ml) under argon atomosphere and the mixture was stirred for 15 minutes to prepare an optical active rhodium catalyst. The benzene solution (catalyst) was added to a suspension of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.00 g, 4.80 mmol, obtained in Example 5) in methanol (30 ml) under argon atmosphere. Gaseous phase was changed for H2, and the mixture was stirred for 24 hours under H2 (4 kg/cm2) at 40° C.
[Compound]
Name
(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane
Quantity
120 mg
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reactant
Reaction Step One
[Compound]
Name
dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I)
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59.2 mg
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reactant
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0.5 mL
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solvent
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0 (± 1) mol
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catalyst
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1 g
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30 mL
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